



Application Notes: Quantitative PCR for Measuring Integrated HIV-1 DNA

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Compound of Interest		
Compound Name:	HIV-1 Integrase Inhibitor	
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Introduction

The integration of the human immunodeficiency virus type 1 (HIV-1) genome into the host cell's DNA is a critical step in the viral life cycle, establishing a stable, persistent infection. This integrated provirus serves as a template for the production of new viral particles and is the primary reason for the lifelong nature of HIV-1 infection, forming the basis of the latent viral reservoir. Accurate quantification of this integrated HIV-1 DNA is paramount for researchers and drug development professionals working to understand HIV-1 pathogenesis, evaluate the efficacy of antiretroviral therapies (ART), and develop curative strategies. This document provides a detailed overview and protocol for the quantification of integrated HIV-1 DNA using a nested quantitative PCR (qPCR) approach, primarily focusing on the widely utilized Alu-gag PCR method.[1][2][3]

Principle of the Assay

The Alu-gag nested PCR assay is a highly sensitive and specific method designed to selectively quantify integrated HIV-1 DNA, distinguishing it from unintegrated viral DNA forms. [1][2] The principle relies on a two-step PCR amplification.

The first step involves a conventional PCR that uses a forward primer targeting the highly abundant human Alu repeat elements and a reverse primer specific to the HIV-1 gag gene.[1] [4] Since Alu elements are dispersed throughout the human genome, exponential amplification will only occur when the HIV-1 provirus is integrated into the host DNA, bringing an Alu



sequence in proximity to the gag gene.[2][5] Unintegrated HIV-1 DNA will only be amplified linearly, generating a minimal background signal.[1][4]

The second step is a quantitative real-time PCR (qPCR) that uses primers and a fluorescently labeled probe specific to a region within the HIV-1 long terminal repeat (LTR), which is nested within the amplicon generated in the first PCR step.[4][6] This nested approach significantly enhances the specificity and sensitivity of the assay.[1][6] By running a parallel reaction in the first step with only the HIV-1 gag primer, the background signal from unintegrated DNA can be estimated and subtracted from the final quantification.[4][7]

Data Presentation

Table 1: Primers and Probes for Alu-gag Nested qPCR

Primer/Probe Name	Sequence (5' to 3')	Target	Reference
1st Round PCR			
Alu Forward	GCCTCCCAAAGTGC TGGGATTACAG	Human Alu repeat	[4]
Gag Reverse	GTTCCTGCTATGTC ACTTCC	HIV-1 gag gene	[4]
2nd Round qPCR			
R-U5 Forward	TTAAGCCTCAATAAA GCTTGCC	HIV-1 LTR (R-U5 region)	[4]
U5 Reverse	GTTCGGGCGCCACT GCTAGA	HIV-1 LTR (U5 region)	[4]
LTR Probe	CCAGAGTCACACAA CAGACGGGCACA	HIV-1 LTR	[4]

Table 2: Representative Thermal Cycling Conditions



PCR Step	Round	Temperatur e (°C)	Time	Cycles	Reference
Initial Denaturation	1st	94	2 min	1	[8]
Denaturation	1st	94	30 sec	15-20	[2][8]
Annealing	1st	55	30 sec	[8]	
Extension	1st	72	3 min	[8]	_
Final Extension	1st	72	5 min	1	[8]
Initial Denaturation	2nd	95	5 min	1	[7]
Denaturation	2nd	95	15 sec	45	[7]
Annealing/Ext ension	2nd	60	1 min	[7]	

Table 3: Assay Performance Characteristics

Parameter	Value	Reference
Sensitivity	Down to 6 proviruses within 50,000 cell equivalents	[9][10]
Quantification Range	Spans 5 log10 provirus copies	[9][10]
Detected Fraction	Approximately 10% of total integration events	[5][11]

Experimental Protocols

1. Genomic DNA Extraction

High-quality genomic DNA (gDNA) is crucial for accurate quantification.



- Isolate gDNA from patient peripheral blood mononuclear cells (PBMCs) or cultured cells using a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue kit).
- Quantify the extracted gDNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method for higher accuracy.
- Assess the purity of the gDNA by measuring the A260/A280 ratio, which should be between 1.8 and 2.0.

2. First Round PCR (Alu-gag PCR)

This step selectively amplifies the junction between integrated HIV-1 DNA and the host genome. To account for background from unintegrated DNA, set up parallel reactions: one with both Alu and gag primers (Alu-gag) and one with only the gag primer (gag-only).[4]

- Prepare a master mix for the first-round PCR as specified in the chosen protocol. A representative reaction setup is provided below.
- For patient samples, it is recommended to use an input of 1-2 HIV DNA copies per well to optimize for Poisson distribution-based analysis.[7] For cell cultures, a starting amount of 10 DNA copies per reaction can be used.[7]
- Perform a minimum of 20 replicates for the gag-only background control and 40 replicates for the Alu-gag reaction to ensure statistical power.[7]
- Run the PCR using the cycling conditions outlined in Table 2.
- 3. Second Round qPCR (Nested LTR-based qPCR)

This step quantifies the product from the first-round PCR.

- Prepare a qPCR master mix containing primers and a probe specific for the HIV-1 LTR region.
- Use a small volume (e.g., 2 μl) of the first-round PCR product as the template for the second-round qPCR.[7]
- Run the qPCR using the appropriate cycling conditions (see Table 2).







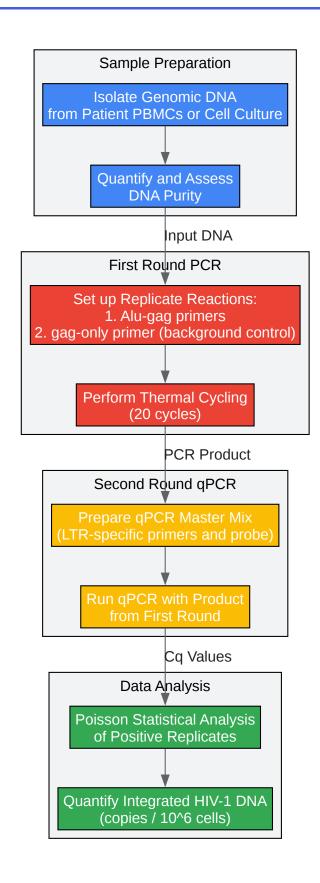
 Include a standard curve of a known concentration of HIV-1 DNA to enable absolute quantification.

4. Data Analysis

- The quantification of integrated HIV-1 DNA can be performed using Poisson statistics, which analyzes the number of positive and negative PCR replicates to estimate the initial number of integrated proviruses.[5]
- The signal from the gag-only control reactions is used to establish a threshold to distinguish true positive signals in the Alu-gag reactions from background noise generated by linear amplification of unintegrated DNA.[5]
- Specialized software or Excel templates are often used to perform the Poisson calculations and determine the number of integrated HIV-1 DNA copies per million cells.[7]

Visualizations

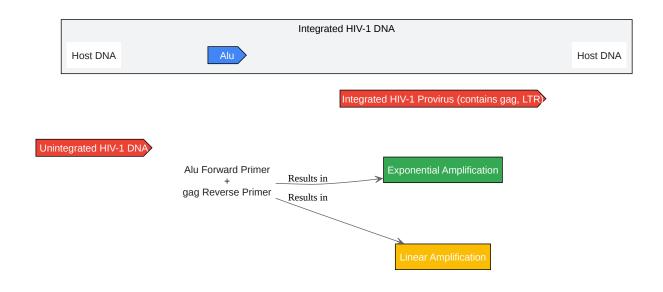




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Caption: Experimental workflow for the quantification of integrated HIV-1 DNA using Alu-gag nested qPCR.



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Caption: Principle of selective amplification in Alu-gag PCR.

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